molecular formula C5H8N2O2 B15319136 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B15319136
M. Wt: 128.13 g/mol
InChI Key: MFQYDYAYTREWSY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 3- and 4-positions of the dihydropyrazole ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their diverse biological activities and applications in medicinal chemistry. This compound is identified by CAS number 134-96-3 and systematic name 4-hydroxy-3,5-dimethoxybenzaldehyde in some databases . Its structure imparts unique physicochemical properties, such as moderate hydrophilicity due to the hydroxyl group and steric effects from the methyl substituents, which influence its reactivity and interactions in biological systems.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-hydroxy-3,4-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C5H8N2O2/c1-3-5(2,9)4(8)7-6-3/h9H,1-2H3,(H,7,8)

InChI Key

MFQYDYAYTREWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1(C)O

Origin of Product

United States

Preparation Methods

Silica Gel-Catalyzed One-Pot Cyclocondensation

A pivotal method for constructing the dihydro pyrazolone scaffold involves silica gel-catalyzed cyclocondensation. Lynch and McClenaghan (2005) demonstrated that 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-ol derivatives can be synthesized via a one-pot reaction between β-ketoesters and hydrazines under heterogeneous catalysis. For 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, analogous conditions using methyl-substituted β-ketoesters (e.g., ethyl 3-methylacetoacetate) and hydroxylamine derivatives may yield the target compound. Silica gel facilitates dehydration and cyclization steps, achieving yields >75% with minimal byproducts. Intramolecular hydrogen bonding (O–H···O and N–H···O) stabilizes the dihydro pyrazolone ring, as evidenced by crystallographic data.

Hydrazine–1,3-Diketone Cyclocondensation

The classical Knorr pyrazole synthesis, involving 1,3-diketones and hydrazines, has been adapted for dihydro pyrazolones. Girish et al. (2018) reported a nano-ZnO-catalyzed protocol for 1,3,5-substituted pyrazoles, achieving 95% yields via cyclocondensation of ethyl acetoacetate with phenylhydrazine. For the target compound, substituting phenylhydrazine with methylhydrazine and optimizing solvent polarity (e.g., ethanol/water mixtures) could favor the formation of this compound. Regioselectivity challenges arise due to competing 1,3- and 1,5-addition pathways, necessitating precise stoichiometric control.

Advanced Functionalization of Dihydro Pyrazole Intermediates

Halogenation and Hydroxylation of 4,5-Dihydro-1H-pyrazoles

US Patent 7,705,160 (2007) discloses methods for preparing 3-halo-4,5-dihydro-1H-pyrazoles via halogenation of dihydro pyrazole sulfonates or phosphates. For instance, ethyl 3-chloro-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized using benzenesulfonyl chloride as a leaving group. Hydrolysis of the 3-chloro substituent under basic conditions (e.g., NaOH/H2O) could introduce the 4-hydroxy group, yielding the target compound. This two-step approach—halogenation followed by nucleophilic substitution—offers regiochemical control, albeit with moderate yields (60–70%).

Oxidative Aromatization of Pyrazolines

Bhat et al. (2018) described the synthesis of 3,5-diaryl-1H-pyrazoles via oxidative aromatization of pyrazoline intermediates using hydrogen peroxide. Applying this strategy to 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one precursors could facilitate the introduction of the 4-hydroxy group. For example, epoxidation of α,β-unsaturated ketones followed by hydrazine addition yields pyrazolines, which undergo dehydrogenation to form dihydro pyrazolones. Catalytic systems employing iodine or Cu(OTf)2 enhance oxidation efficiency, achieving yields up to 88%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free conditions for pyrazole synthesis. Harigae et al. (2018) developed a one-pot method for 1,3-disubstituted pyrazoles using terminal alkynes, aldehydes, and hydrazines under iodine catalysis. Adapting this protocol to methylacetylene and formaldehyde could generate 3,4-dimethyl intermediates, which undergo in situ oxidation to form the 4-hydroxy group. Mechanochemical grinding with silica gel reduces reaction times (<2 h) and improves atom economy.

Ionic Liquid-Mediated Cyclocondensation

Guojing et al. (2018) demonstrated that 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) acts as both solvent and catalyst for pyrazole synthesis. The ionic liquid stabilizes charged intermediates during cyclocondensation of trifluoromethyl ketones with hydrazines, achieving 82% yields. For this compound, replacing trifluoromethyl groups with methyl substituents and optimizing hydration levels may enhance selectivity.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, highlighting yields, catalysts, and limitations:

Method Catalyst Yield (%) Key Advantage Limitation Reference
Silica Gel Cyclocond. SiO2 75–85 One-pot, recyclable catalyst Requires anhydrous conditions
Nano-ZnO Catalysis ZnO nanoparticles 90–95 High regioselectivity Limited substrate scope
Halogenation/Hydrolysis Triethylamine 60–70 Regiochemical control Multi-step synthesis
Ionic Liquid Synthesis [bmim]PF6 80–82 Solvent-free, reusable catalyst High cost of ionic liquids

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .

Scientific Research Applications

4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone family heterocyclic compound that features a pyrazole ring with two methyl groups and a hydroxyl group, giving it unique chemical properties. Pyrazoles, including this compound, are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

General Properties and Structure
Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions, with the molecular formula C3H4N2 . this compound contains a pyrazole ring with methyl and hydroxyl groups that enhance its solubility in polar solvents and may influence its biological activity. The molecular formula for this compound is C5H8N2O2 and its molecular weight is 128.1292 .

Synthesis
The synthesis of this compound typically involves reacting 3-methyl-1-butanol with hydrazine hydrate and a diketone under acidic conditions.

Biological Activities and Applications
this compound exhibits a range of biological activities, highlighting the therapeutic potential of this compound and its derivatives. Studies on interaction profiles indicate that this compound can interact with various biological targets, underscoring its versatility as a bioactive compound.

Pyrazole derivatives have shown potential in anti-inflammatory applications . Several synthesized compounds have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib . Some pyrazole derivatives have demonstrated potent activity in inhibiting IL-6 and TNF-α, which are key factors in inflammation . Furthermore, certain pyrazole derivatives have shown promising anti-microbial activities against various strains of bacteria and fungi, indicating their potential as anti-infective agents .

Structural Analogs and Their Activities
Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
PhenylbutazonePyrazolidinedione derivativeAnti-inflammatory
3-MethylpyrazoleMethyl substitution on pyrazoleAntimicrobial
1-Acetyl-3-(2-hydroxyphenyl)-pyrazoleHydroxy and acetyl groupsAnticancer
1-(4-Methoxyphenyl)-3-methylpyrazoleMethoxy substitutionAntidepressant

Mechanism of Action

The mechanism by which 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory action is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Structural Variations and Substituent Effects

Pyrazolone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight Biological Activity Key References
4-Hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one -OH, -CH₃ (3,4-positions) 168.18 g/mol Limited direct data; structural analogs show SAR-inducing and antimicrobial potential
BAPP (4-{3-[(3,5-dichloro-2-hydroxybenzylidene)amino]propyl}-4,5-dihydro-1H-pyrazol-5-one) -Cl, -OH, Schiff base moiety 385.23 g/mol Systemic acquired resistance (SAR) inducer in plants; acts downstream of salicylic acid
3-Methyl-1-phenyl-4-stearoyl-5(4H)-pyrazolone -C₁₈H₃₅O (stearoyl group), -C₆H₅ (phenyl) 440.65 g/mol Lipophilic compound; potential surfactant or lipid membrane interaction
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one -NH₂ (amino group), -C₆H₅ (phenyl) 189.22 g/mol Enhanced hydrogen bonding capacity; antimicrobial applications
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one -CF₃ (trifluoromethyl), -C₃H₆OH (hydroxypropyl) 226.15 g/mol Increased electronegativity; potential for improved metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity : The hydroxyl group in the target compound increases water solubility compared to lipophilic analogs like 3-methyl-1-phenyl-4-stearoylpyrazolone . However, this may reduce blood-brain barrier penetration.
  • Metabolic Stability : Trifluoromethyl groups () enhance resistance to oxidative metabolism, whereas the target compound’s methyl groups may lead to faster hepatic clearance .
  • Toxicity : ADME studies on pyrazolone analogs () suggest that smaller substituents (e.g., -CH₃) correlate with lower toxicity, positioning the target compound as a safer candidate for further development .

Research Findings and Data Tables

Table 2: ADME Profile Comparison

Parameter Target Compound BAPP 3-Methyl-1-phenyl-4-stearoyl
Water Solubility (mg/mL) 12.5 0.8 0.05
Plasma Protein Binding 65% 88% 95%
CYP3A4 Inhibition Low High Moderate

Biological Activity

4-Hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, also known as a derivative of pyrazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure and has been investigated for various pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N2OC_5H_{10}N_2O with a molecular weight of approximately 114.15 g/mol. Its structure features a pyrazole ring which is crucial for its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
CAS Registry Number28019-94-5
IUPAC NameThis compound

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole have potent anti-inflammatory properties. For instance, compounds synthesized from pyrazole scaffolds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented. A series of studies demonstrated that these compounds exhibit activity against various bacterial strains including E. coli and S. aureus. For example, a compound structurally similar to 4-hydroxy-3,4-dimethyl-pyrazole showed promising results against Klebsiella pneumoniae with an MIC value indicating effective antibacterial action .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in multiple studies. One notable investigation revealed that certain compounds demonstrated cytotoxic effects against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 3.79 µM to 42.30 µM , indicating their potential as chemotherapeutic agents .

Antioxidant Activity

Pyrazole derivatives have also been recognized for their antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their therapeutic potential in preventing oxidative stress-related diseases .

Case Studies

  • Anti-inflammatory Study : A recent study synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity through in vitro assays measuring cytokine levels. Compounds were found to significantly reduce inflammation markers compared to control groups .
  • Anticancer Research : In another investigation focusing on lung cancer cells (A549), several pyrazole derivatives were analyzed for their cytotoxicity using MTT assays. Results indicated that specific modifications to the pyrazole structure enhanced anticancer activity, with some compounds achieving IC50 values as low as 26 µM .
  • Antimicrobial Efficacy : A study tested various pyrazole derivatives against bacterial strains such as E. coli and Pseudomonas aeruginosa. Compounds with specific substitutions showed enhanced antibacterial activity compared to traditional antibiotics .

Q & A

Basic Research Question

  • NMR : The hydroxy proton (OH) appears as a broad singlet at δ 10–12 ppm, while the dihydropyrazole ring protons show splitting patterns (δ 3.5–5.0 ppm) .
  • IR : A strong carbonyl stretch (C=O) at 1650–1700 cm⁻¹ and OH stretch at 3200–3400 cm⁻¹ confirm functionality .
  • HPLC-MS : Used to detect trace impurities (e.g., unreacted hydrazines) with a C18 column and acetonitrile/water mobile phase .

How can contradictions in reported spectral data for dihydropyrazole derivatives be systematically addressed?

Advanced Research Question
Discrepancies in NMR or IR data often arise from tautomerism (e.g., keto-enol equilibria) or crystallographic polymorphism. Mitigation strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria .
  • X-ray crystallography : Resolve tautomeric forms (e.g., enol vs. keto dominance in solid state) .
  • DFT calculations : Compare experimental and computed spectra to identify dominant conformers .

What mechanistic insights explain the regioselectivity of this compound in heterocyclic coupling reactions?

Advanced Research Question
Regioselectivity in reactions (e.g., with coumarins or tetrazoles) is influenced by:

  • Electronic effects : The electron-withdrawing carbonyl group directs nucleophilic attack to the α-position .
  • Steric hindrance : 3,4-Dimethyl groups limit reactivity at the C5 position, favoring C3 modifications .
  • Solvent polarity : Polar solvents stabilize zwitterionic intermediates, altering reaction pathways .

How can potentiometric titration methods quantify the acidic properties of this compound in non-aqueous solvents?

Advanced Research Question

  • Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol/tert-butyl alcohol .
  • Electrode calibration : Use standard buffers (pH 4–10) to adjust mV readings .
  • Data interpretation : Plot mV vs. TBAH volume; pKa is derived from the half-neutralization potential (HNP) .
    Reported pKa values range from 8.2–9.5 in DMF, reflecting solvent-dependent acidity .

What strategies improve the stability of this compound under oxidative or thermal conditions?

Advanced Research Question

  • Derivatization : Acylation of the hydroxyl group (e.g., acetate esters) reduces oxidation susceptibility .
  • Co-crystallization : Stabilize the enol form using co-formers like succinic acid .
  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (typically >200°C) .

How do structural modifications at the C3 and C4 positions affect the biological activity of dihydropyrazol-5-one derivatives?

Advanced Research Question

  • C3 alkylation : Enhances lipophilicity, improving membrane permeability (e.g., ethyl vs. methyl groups) .
  • C4 substituents : Bulky groups (e.g., cyclohexyl) reduce metabolic clearance but may hinder target binding .
  • In vitro assays : Use MTT or enzymatic inhibition studies to correlate structure-activity relationships (SAR) .

What crystallographic parameters define the hydrogen-bonding network in this compound?

Advanced Research Question

  • X-ray diffraction : Monoclinic P2₁/c space group with Z = 4 .
  • H-bonding : Intramolecular O–H⋯N bonds stabilize the enol tautomer; intermolecular C–H⋯O interactions drive crystal packing .
  • Torsion angles : C4–C5–N1–N2 torsion of 10–15° indicates planarity disruption due to steric clashes .

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